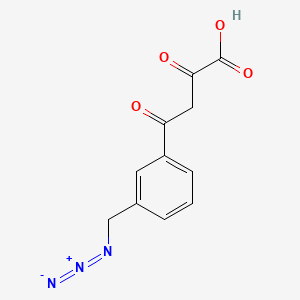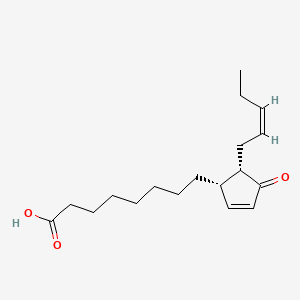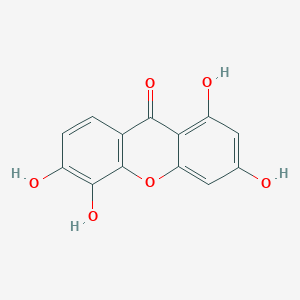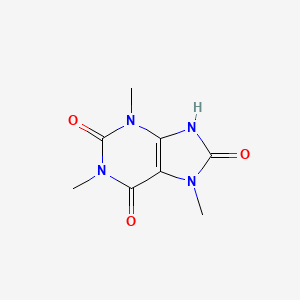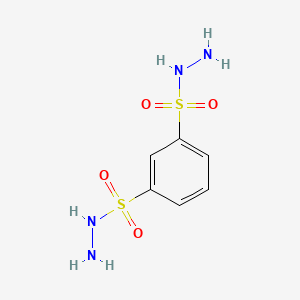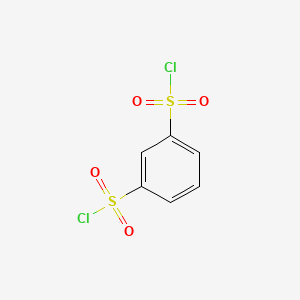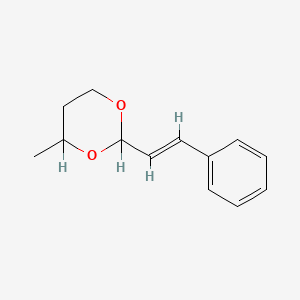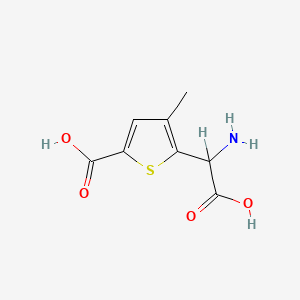
3-Matida
Descripción general
Descripción
3-MATIDA: es un antagonista del receptor metabotropo de glutamato 1 (mGlu1). Su estructura química consiste en una porción de tien-2-il-glicina, y tiene las siguientes propiedades:
Fórmula Molecular: CHNOS
Peso Molecular: 215.23 g/mol
Número CAS: 518357-51-2
Métodos De Preparación
Las rutas sintéticas para 3-MATIDA implican síntesis estereoespecífica. Notablemente, tanto (+)- como (-)-3-MATIDA han sido sintetizados, con (+)-3-MATIDA identificado como un nuevo antagonista competitivo de mGluR1 . Desafortunadamente, las condiciones de reacción específicas y los métodos de producción industrial no están ampliamente documentados.
Análisis De Reacciones Químicas
3-MATIDA está involucrado en varias reacciones, que incluyen:
Neuroprotección: Alivia la muerte neuronal en modelos de isquemia cerebral.
Actividad Epileptiforme: Después de la isquemia, afecta la actividad epileptiforme.
Los reactivos y condiciones comunes para estas reacciones aún no se han dilucidado completamente.
Aplicaciones Científicas De Investigación
Los investigadores han explorado las aplicaciones de 3-MATIDA en:
Neurociencia: Estudiar la lesión neuronal y la actividad epileptiforme.
Medicina: Investigar sus potenciales efectos neuroprotectores.
Mecanismo De Acción
El mecanismo preciso por el cual 3-MATIDA ejerce sus efectos involucra los receptores mGlu1. Modula la neurotransmisión, potencialmente mejorando la señalización GABAérgica .
Comparación Con Compuestos Similares
Si bien la singularidad de 3-MATIDA es notable, es esencial compararla con compuestos relacionados. Desafortunadamente, los compuestos similares específicos no se mencionan explícitamente en la literatura disponible.
Propiedades
IUPAC Name |
5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-3-2-4(7(10)11)14-6(3)5(9)8(12)13/h2,5H,9H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWRBFEDDEWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439259 | |
| Record name | 3-MATIDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518357-51-2 | |
| Record name | 3-MATIDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




